
1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol . It is a chlorinated ketone, characterized by the presence of a chloro group and a chloromethyl group attached to a phenyl ring.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the chlorination of 1-phenylpropan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through distillation or recrystallization.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols under basic conditions.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The ketone group can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-phenylpropane: This compound lacks the ketone group and has different reactivity and applications.
1-Chloro-1-phenylpropan-2-one: This compound has a similar structure but lacks the chloromethyl group, leading to different chemical properties and uses.
1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has an additional trifluoromethylthio group, which imparts unique chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields.
Propriétés
Formule moléculaire |
C10H10Cl2O |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
1-chloro-1-[3-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)10(12)9-4-2-3-8(5-9)6-11/h2-5,10H,6H2,1H3 |
Clé InChI |
AKUGFNZBYFXABI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=CC(=C1)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




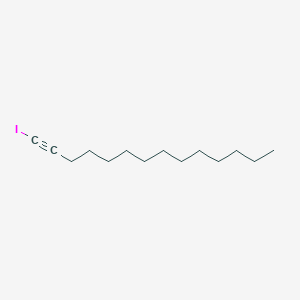
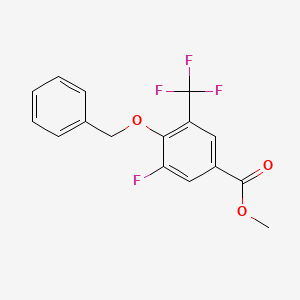
![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)


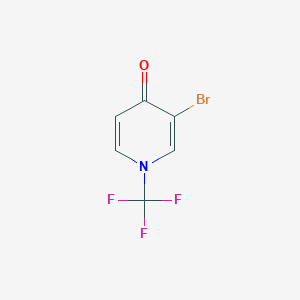
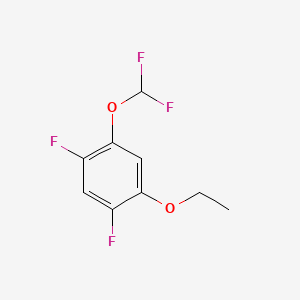

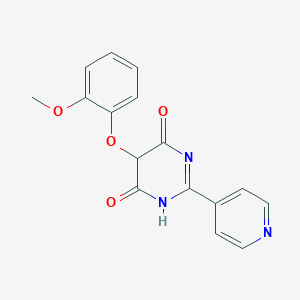
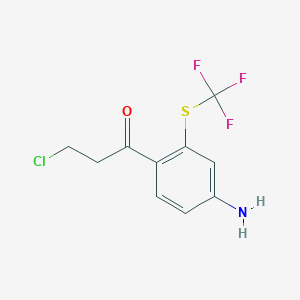

![Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate](/img/structure/B14042962.png)
